![molecular formula C9H16ClF2N B2854423 3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride CAS No. 2305252-00-8](/img/structure/B2854423.png)
3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride
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Description
3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride is a synthetic compound . It has a molecular formula of C9H16ClF2N . The compound belongs to the class of spirocyclic molecules.
Molecular Structure Analysis
The molecular structure of 3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride consists of a spirocyclic ring system with two fluorine atoms attached to the same carbon atom . The compound has an average mass of 177.192 Da and a monoisotopic mass of 177.096527 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride are not fully detailed in the search results. The compound has a molecular weight of 211.68 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Synthesis and Structural Analysis
Research has shown that compounds within the azaspirodecane family, such as 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, can be synthesized through specific reactions involving dichloroacetic acid, showcasing the structural complexity and chiral nature of these compounds through X-ray analysis (Wen, 2002).
Chemical Modifications and Applications
Copper-mediated reactions have been employed to construct various trifluoromethylated 1-azaspiro[4.5]decanes, demonstrating the versatility of azaspirodecane derivatives in organic synthesis and their potential in creating compounds with significant chemical properties (Han et al., 2014). Similarly, copper-catalyzed trifluoromethylation has been utilized to produce 2-azaspiro[4.5]decanes with adjacent quaternary stereocenters, highlighting the method's efficiency and the compounds' structural diversity (Han et al., 2014).
Photoredox Catalysis
Photoredox catalysis has been applied to achieve intramolecular difluoromethylation, leading to the formation of difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones. This illustrates the potential of azaspirodecane derivatives in advanced organic synthesis techniques (Zhang et al., 2016).
Environmental Applications
A study on a Mannich base derivative of calix[4]arene, which includes a 1,4-dioxa-8-azaspiro[4.5]decane structure, demonstrated its efficacy as a sorbent for carcinogenic azo dyes, indicating the potential environmental applications of azaspirodecane derivatives in water treatment and pollution mitigation (Akceylan et al., 2009).
properties
IUPAC Name |
3,3-difluoro-8-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)2-1-8(7-9)3-5-12-6-4-8;/h12H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFUIJIYPISIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC12CCNCC2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride | |
CAS RN |
2305252-00-8 |
Source
|
Record name | 2,2-difluoro-8-azaspiro[4.5]decane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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